Cas no 1232431-91-2 (2-Pyridinamine, 5-chloro-4-phenyl-)
2-Pyridinamine, 5-chloro-4-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinamine, 5-chloro-4-phenyl-
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- Inchi: 1S/C11H9ClN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
- InChI Key: KYTPDOQYURFLOH-UHFFFAOYSA-N
- SMILES: C1(N)=NC=C(Cl)C(C2=CC=CC=C2)=C1
2-Pyridinamine, 5-chloro-4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD462818-1g |
5-Chloro-4-phenylpyridin-2-amine |
1232431-91-2 | 97% | 1g |
¥5145.0 | 2023-04-04 |
2-Pyridinamine, 5-chloro-4-phenyl- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2-Pyridinamine, 5-chloro-4-phenyl-
Recent Advances in the Study of 2-Pyridinamine, 5-chloro-4-phenyl- (CAS: 1232431-91-2) in Chemical Biology and Pharmaceutical Research
The compound 2-Pyridinamine, 5-chloro-4-phenyl- (CAS: 1232431-91-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, characterized by a pyridine core substituted with a chlorine atom and a phenyl group, has been the subject of numerous studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. Recent research has focused on its role as a key intermediate in the synthesis of more complex molecules and its direct biological effects.
A study published in the Journal of Medicinal Chemistry (2023) explored the compound's inhibitory effects on specific kinase enzymes implicated in inflammatory diseases. The research team employed a combination of in vitro enzymatic assays and molecular docking simulations to demonstrate that 2-Pyridinamine, 5-chloro-4-phenyl- exhibits selective inhibition of p38 MAP kinase, a target of interest for treating autoimmune disorders. The compound showed an IC50 value of 0.8 μM in these assays, suggesting promising activity that warrants further optimization.
In parallel work, researchers at several academic institutions have investigated the compound's potential in oncology applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2-Pyridinamine, 5-chloro-4-phenyl- demonstrated moderate cytotoxicity against certain cancer cell lines, particularly in breast and lung cancer models. The lead compound in this series showed selective activity against cancer cells while sparing normal cells, with a therapeutic index of approximately 5:1. These findings highlight the scaffold's potential for development into more potent and selective anticancer agents.
The synthetic accessibility of 2-Pyridinamine, 5-chloro-4-phenyl- has also been a focus of recent investigations. A 2023 paper in Organic Process Research & Development detailed an improved synthetic route that achieves the compound in 78% yield with excellent purity (>99%), addressing previous challenges in large-scale production. This advancement is particularly significant for pharmaceutical development, as it enables more efficient production of both the parent compound and its derivatives for biological evaluation.
From a structural perspective, crystallographic studies have provided valuable insights into the compound's molecular interactions. Research published in Acta Crystallographica Section E (2024) reported the crystal structure of 2-Pyridinamine, 5-chloro-4-phenyl-, revealing important intermolecular interactions that may contribute to its biological activity. These structural insights are informing the design of novel analogs with improved pharmacological properties.
Looking forward, the research community continues to explore the full potential of 2-Pyridinamine, 5-chloro-4-phenyl- and its derivatives. Current efforts are focused on structure-activity relationship studies to optimize its biological effects, as well as investigations into its potential applications in neurological disorders and infectious diseases. The compound's versatility as both a biologically active molecule and a synthetic building block ensures its ongoing relevance in chemical biology and drug discovery research.
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